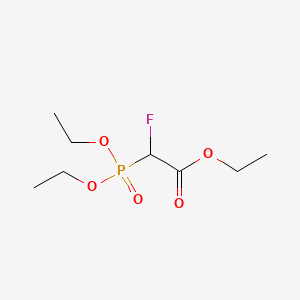
Triethyl 2-fluoro-2-phosphonoacetate
Cat. No. B1302008
Key on ui cas rn:
2356-16-3
M. Wt: 242.18 g/mol
InChI Key: FVPISMANESAJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05312814
Procedure details


A mixture of 4.00 g (24.0 mmol) of triethyl phosphite and 4.45 g (24.0 mmol) of ethyl bromofluoroacetate (purchased from PCR Inc. Gainesville, Fla.) was heated to 150° C. for 4 h under argon. The contents of the flask were cooled to RT and then distilled under vacuum (0.5 mm Hg) to provide 4.5 g (77%) of title compound as a colorless oil.


Name
Yield
77%
Identifiers


|
REACTION_CXSMILES
|
[P:1]([O:8][CH2:9][CH3:10])([O:5]CC)[O:2][CH2:3][CH3:4].Br[CH:12]([F:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>>[CH2:9]([O:8][P:1]([CH:12]([F:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])([O:2][CH2:3][CH3:4])=[O:5])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
4.45 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The contents of the flask were cooled to RT
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under vacuum (0.5 mm Hg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OP(=O)(OCC)C(C(=O)OCC)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
